Cas no 1315347-98-8 (2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine)
![2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine structure](https://ja.kuujia.com/scimg/cas/1315347-98-8x500.png)
2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine 化学的及び物理的性質
名前と識別子
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- 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine
- SB61851
- 2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine
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- インチ: 1S/C13H11F2NO/c14-7-1-2-8(10(15)5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2
- InChIKey: FAMDHXAPJHDLOO-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1=CC=C(C2CC2N)O1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 289
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665313-1g |
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropan-1-amine |
1315347-98-8 | 98% | 1g |
¥6952.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665313-10g |
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropan-1-amine |
1315347-98-8 | 98% | 10g |
¥30681.00 | 2024-08-09 | |
Chemenu | CM493673-1g |
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine |
1315347-98-8 | 97% | 1g |
$505 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610098-1g |
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine |
1315347-98-8 | 97% | 1g |
¥3535.0 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665313-5g |
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropan-1-amine |
1315347-98-8 | 98% | 5g |
¥20233.00 | 2024-08-09 |
2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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2. Back matter
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamineに関する追加情報
2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine: A Comprehensive Overview
The compound 2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine (CAS No. 1315347-98-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropylamine group with a furan ring substituted at the 5-position by a 2,4-difluorophenyl group. The combination of these structural elements imparts distinctive chemical properties, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of furan-based compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the furan ring in this compound provides a platform for further functionalization, enabling researchers to explore its potential as a scaffold for novel therapeutic agents. Additionally, the cyclopropylamine group is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity in biological systems.
The synthesis of 2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine involves a multi-step process that typically begins with the preparation of the furan derivative. Researchers have employed various methods, including Suzuki coupling and Stille coupling reactions, to construct the furan ring with the desired substituents. The introduction of the cyclopropylamine group is often achieved through nucleophilic substitution or cyclopropanation reactions, depending on the specific conditions and reagents used.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Its structure suggests that it could serve as a template for designing molecules with enhanced bioavailability and selectivity. Recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and various biological targets, providing valuable insights into its mechanism of action and optimization strategies.
In terms of pharmacological activity, preliminary studies have demonstrated that 2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine exhibits moderate inhibitory effects on certain kinases, making it a candidate for further exploration in oncology and other therapeutic areas. However, more extensive preclinical testing is required to fully understand its efficacy and safety profile.
From an environmental perspective, the compound's stability and biodegradability are critical considerations. Recent research has focused on evaluating its persistence in different environmental conditions and its potential impact on ecosystems. These studies are essential for ensuring that any industrial applications of this compound are sustainable and environmentally friendly.
In conclusion, 2-[5-(2,4-Difluoro-phenyl)-furan-2-yl]-cyclopropylamine (CAS No. 1315347-98-8) represents a fascinating example of how structural complexity can be leveraged to create molecules with diverse functional properties. Its unique combination of structural motifs positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel chemical entities with practical utility.
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